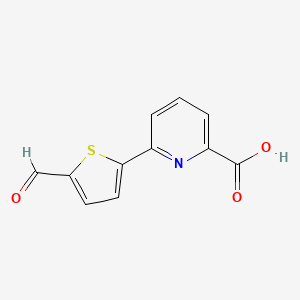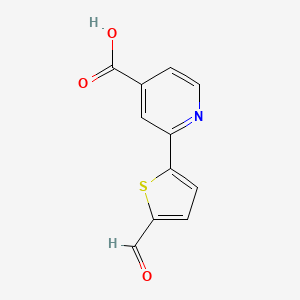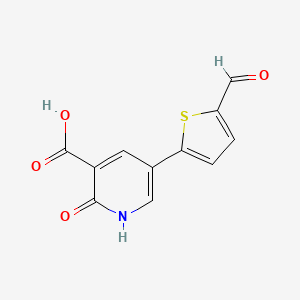
5-(5-FORMYLTHIOPHEN-2-YL)-2-HYDROXYPYRIDINE-4-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid is an organic compound that features both thiophene and pyridine rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid typically involves the formation of the thiophene and pyridine rings followed by their functionalization. One common method involves the condensation of 5-bromothiophene-2-carbaldehyde with a pyridine derivative under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base such as potassium phosphate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions typically involve the use of a strong base like sodium hydride and an appropriate electrophile.
Major Products
Oxidation: 5-(5-Carboxythiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid.
Reduction: 5-(5-Hydroxymethylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Could be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(5-formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The thiophene and pyridine rings may facilitate binding to these targets through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-thiopheneboronic acid: Shares the thiophene ring but lacks the pyridine moiety.
2-Hydroxypyridine-4-carboxylic acid: Contains the pyridine ring but lacks the thiophene moiety.
Uniqueness
5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid is unique due to the presence of both thiophene and pyridine rings, which may confer distinct chemical and biological properties compared to compounds containing only one of these rings .
Properties
IUPAC Name |
5-(5-formylthiophen-2-yl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-5-6-1-2-9(17-6)8-4-12-10(14)3-7(8)11(15)16/h1-5H,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOKLMAADKIKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CNC(=O)C=C2C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687285 |
Source


|
| Record name | 5-(5-Formylthiophen-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-28-0 |
Source


|
| Record name | 5-(5-Formylthiophen-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














